Pomalidomide-amido-C4-amido-C6-NH-Boc
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Overview
Description
Pomalidomide-amido-C4-amido-C6-NH-Boc: is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-amido-C4-amido-C6-NH-Boc involves the conjugation of a Pomalidomide-based cereblon ligand with a linker. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the conjugation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-amido-C4-amido-C6-NH-Boc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Pomalidomide-amido-C4-amido-C6-NH-Boc has several scientific research applications, including:
Chemistry: Used in the study of targeted protein degradation and the development of new chemical probes.
Biology: Employed in biological research to understand protein functions and interactions.
Medicine: Investigated for its potential therapeutic applications in treating diseases by targeting specific proteins for degradation.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Pomalidomide-amido-C4-amido-C6-NH-Boc involves the recruitment of the cereblon E3 ubiquitin ligase complex. This complex tags the target protein for degradation by the proteasome. The compound binds to the cereblon ligand, facilitating the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc: Another synthesized E3 ligase ligand-linker conjugate with a different linker structure.
Thalidomide: A parent compound of Pomalidomide, used in similar research applications.
Lenalidomide: Another analogue of Thalidomide with similar properties and applications.
Uniqueness: Pomalidomide-amido-C4-amido-C6-NH-Boc is unique due to its specific linker structure, which provides distinct properties and applications in PROTAC technology. Its ability to target specific proteins for degradation makes it a valuable tool in scientific research .
Biological Activity
Pomalidomide-amido-C4-amido-C6-NH-Boc is a synthetic compound classified as an E3 ligase ligand-linker conjugate, incorporating a Pomalidomide-based cereblon ligand. This compound has garnered attention for its significant biological activity, particularly in the context of targeted protein degradation, which is crucial for therapeutic applications in oncology.
The primary mechanism of action for this compound involves its binding to cereblon , an E3 ubiquitin ligase. This interaction facilitates the recruitment of specific substrates for ubiquitination, leading to their subsequent degradation via the ubiquitin-proteasome system. This process is particularly relevant in cancer therapy, where the degradation of oncogenic proteins can inhibit tumor growth and promote apoptosis in malignant cells .
This compound features a structure conducive to various chemical reactions typical for amides and ligands. The compound can undergo hydrolysis under acidic or basic conditions, releasing the Boc (tert-butyloxycarbonyl) protecting group. Its synthesis typically involves multi-step organic synthesis techniques, ensuring the preservation of its structural integrity and biological functionality .
Biological Activity and Applications
Key Biological Activities:
- Targeted Protein Degradation: The compound's ability to selectively degrade specific proteins through the ubiquitin-proteasome pathway positions it as a promising candidate in cancer therapeutics.
- Cereblon Binding: Studies have shown that Pomalidomide derivatives effectively target and degrade proteins involved in cancer progression, enhancing their therapeutic efficacy compared to traditional immunomodulatory drugs like Thalidomide and Lenalidomide .
Potential Applications:
- Cancer Therapy: The targeted degradation mechanism can be exploited to develop therapies that specifically eliminate oncogenic proteins, offering a more refined approach to cancer treatment.
- Research Tool: The compound serves as a valuable tool in research settings for studying protein interactions and cellular pathways influenced by cereblon ligands .
Comparative Analysis with Other Compounds
The following table highlights the differences between this compound and other related compounds:
Compound Name | Mechanism of Action | Targeted Proteins | Applications |
---|---|---|---|
This compound | E3 ligase ligand-linker conjugate | Oncogenic proteins | Cancer therapy |
Thalidomide | Immunomodulatory effects | Various immune targets | Multiple myeloma treatment |
Lenalidomide | Immunomodulatory effects | Various immune targets | Multiple myeloma treatment |
Case Studies
- In Vitro Studies: Research has demonstrated that Pomalidomide derivatives can inhibit the growth of cancer cells while sparing non-tumorigenic cells at concentrations as low as 10 µM. These studies indicate a selective cytotoxic effect that enhances the therapeutic window .
- Clinical Relevance: In clinical settings, Pomalidomide has shown improved efficacy over other IMiDs in treating relapsed-refractory multiple myeloma. The combination of Pomalidomide with dexamethasone has been particularly effective, leading to FDA approval for its use in this patient population .
Properties
Molecular Formula |
C30H41N5O8 |
---|---|
Molecular Weight |
599.7 g/mol |
IUPAC Name |
tert-butyl N-[6-[[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-6-oxohexanoyl]amino]hexyl]carbamate |
InChI |
InChI=1S/C30H41N5O8/c1-30(2,3)43-29(42)32-18-9-5-4-8-17-31-22(36)13-6-7-14-23(37)33-20-12-10-11-19-25(20)28(41)35(27(19)40)21-15-16-24(38)34-26(21)39/h10-12,21H,4-9,13-18H2,1-3H3,(H,31,36)(H,32,42)(H,33,37)(H,34,38,39) |
InChI Key |
QYRMZFOSCLMHJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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